

2-(Tetradecyloxy)ethanol CAS number 2136-70-1 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Tetradecyloxy)ethanol

Cat. No.: B1593962

[Get Quote](#)

An In-depth Technical Guide to **2-(Tetradecyloxy)ethanol** (CAS: 2136-70-1)

For Researchers, Scientists, and Drug Development Professionals

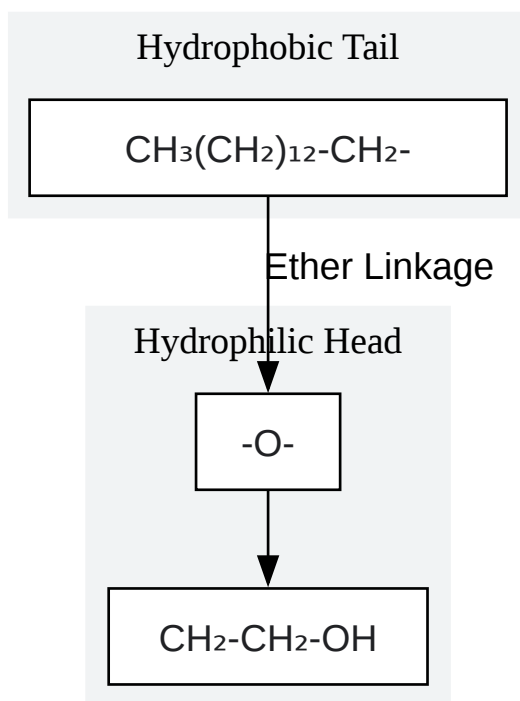
This guide provides a comprehensive technical overview of **2-(Tetradecyloxy)ethanol**, a C14 alkyl glycolether. We will delve into its fundamental physicochemical properties, synthesis, spectral characteristics, and known applications, with a particular focus on its relevance to the fields of chemical research and pharmaceutical sciences.

Core Molecular Identity and Structure

2-(Tetradecyloxy)ethanol, also known under the International Nomenclature for Cosmetic Ingredients (INCI) name Myreth-1, is an amphiphilic molecule possessing both a long hydrophobic alkyl chain and a hydrophilic primary alcohol head group. This structure is foundational to its properties as a nonionic surfactant and emulsifier.

- Molecular Formula: $C_{16}H_{34}O_2$ [1][2]
- Molecular Weight: 258.44 g/mol [1][3][4]
- CAS Number: 2136-70-1 [1][3][4]
- Synonyms: Myristyl Monoethoxylate, 2-Tetradecoxyethanol, Ethylene Glycol Monotetradecyl Ether, C14E1. [1][2][3][5]

The molecule consists of a fourteen-carbon saturated alkyl chain (tetradecyl group) linked via an ether bond to an ethanol molecule. This structure imparts surface-active properties, allowing it to interface between polar and non-polar phases.



[Click to download full resolution via product page](#)

Caption: Molecular structure of **2-(Tetradecyloxy)ethanol**.

Physicochemical Properties

The physical and chemical characteristics of **2-(Tetradecyloxy)ethanol** are critical for determining its suitability for various applications, from reaction solvent to formulation excipient.

Property	Value	Source(s)
Melting Point	33-34 °C	[2][3][5][6]
Boiling Point	330.8 °C at 760 mmHg 146-148 °C at 2 Torr	[3][4][5]
Density	0.871 g/cm ³ (Predicted)	[2][3][5]
Flash Point	78.6 °C	[2][5][7]
Water Solubility	1.442 mg/L at 25 °C (Estimated)	[7]
LogP (Octanol/Water)	5.9 - 6.2 (Estimated)	[2][7]
Hydrogen Bond Donor	1	[2]
Hydrogen Bond Acceptor	2	[2]

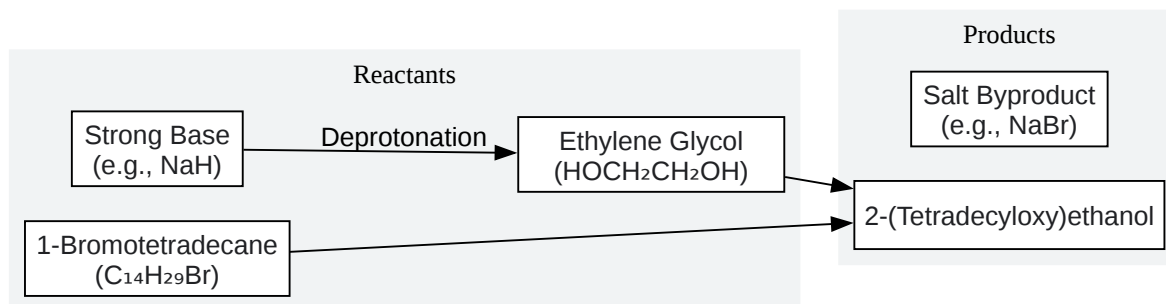
The low melting point indicates that this compound is a solid at standard room temperature but can be easily melted for processing. Its very low water solubility and high LogP value confirm its predominantly lipophilic character, a key attribute for its function in non-aqueous systems or at oil-water interfaces.[2][7]

Synthesis Methodologies

The synthesis of **2-(Tetradecyloxy)ethanol** typically involves the ethoxylation of 1-tetradecanol or the Williamson ether synthesis.

Williamson Ether Synthesis Approach

This classical method provides a reliable route to the target molecule. It involves the reaction of an alkoxide with a primary alkyl halide.



[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis workflow for **2-(Tetradecyloxy)ethanol**.

Experimental Protocol Outline:

- **Alkoxide Formation:** Ethylene glycol is reacted with a strong base, such as sodium hydride, in an anhydrous aprotic solvent (e.g., THF) to form the sodium salt of ethylene glycol (sodium 2-hydroxyethoxide). This step is crucial as it generates the nucleophile required for the subsequent reaction.
- **Nucleophilic Substitution:** 1-Bromotetradecane is added to the reaction mixture. The alkoxide attacks the primary carbon bearing the bromine atom in an S_N2 reaction, displacing the bromide ion.
- **Work-up and Purification:** The reaction is quenched with water. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure **2-(Tetradecyloxy)ethanol**.^[3]

Reduction of an Ester

An alternative high-yield synthesis involves the reduction of a corresponding ester.^[2]

Protocol: A synthesis route starting from tetradecyloxy-acetic acid methyl ester using lithium aluminum tetrahydride has been reported to produce **2-(tetradecyloxy)ethanol** with a 100%

yield.[2]

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of **2-(Tetradecyloxy)ethanol**.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[1][8]

- **O-H Stretch:** A broad, strong absorption band is expected in the region of 3300-3500 cm^{-1} , characteristic of the hydroxyl group.[9]
- **C-H Stretch:** Sharp peaks around 2850-2960 cm^{-1} correspond to the stretching vibrations of the C-H bonds in the long alkyl chain.
- **C-O Stretch:** A strong band in the 1050-1150 cm^{-1} region is indicative of the C-O ether linkage.

Data available from the National Institute of Standards and Technology (NIST) confirms these characteristic peaks.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.[1][10]

- **Molecular Ion Peak (M^+):** A peak at $m/z = 258.44$ would correspond to the molecular ion, though it may be weak or absent in alcohols.[1][10]
- **Key Fragments:** Common fragmentation patterns for long-chain ethers and alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and loss of water ($M-18$). A prominent peak is often observed at $m/z = 45$, corresponding to the $[\text{CH}_2\text{CH}_2\text{OH}]^+$ fragment.

The NIST Chemistry WebBook provides the mass spectrum for this compound.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments in the molecule. While specific spectra are proprietary, the expected chemical shifts can be predicted.

- ^1H NMR:
 - $-\text{CH}_3$: A triplet around 0.9 ppm.
 - $-(\text{CH}_2)_n$: A large signal complex between 1.2-1.6 ppm.
 - $-\text{O}-\text{CH}_2-\text{CH}_2-\text{OH}$: Two triplets around 3.5-3.7 ppm.
 - $-\text{OH}$: A broad singlet with a variable chemical shift.
- ^{13}C NMR:
 - $-\text{CH}_3$: A signal around 14 ppm.
 - $-(\text{CH}_2)_n$: Multiple signals in the 22-32 ppm range.
 - $-\text{O}-\text{CH}_2-$ (ether): A signal around 70-72 ppm.
 - $-\text{CH}_2-\text{OH}$ (alcohol): A signal around 60-62 ppm.[\[9\]](#)

Applications and Relevance in Research

As a nonionic surfactant, **2-(Tetradecyloxy)ethanol** and its ethoxylated derivatives (Myreth-n) are valuable in various scientific and industrial contexts. Its amphiphilic nature drives its utility. [\[11\]](#)

Pharmaceutical Formulations and Drug Delivery

The structure of **2-(Tetradecyloxy)ethanol** is analogous to other alcohol ethoxylates used as excipients in pharmaceutical formulations.[\[11\]](#)

- Solubilizing Agent: Its lipophilic character makes it suitable for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) in lipid-based or non-aqueous formulations.

- **Emulsifier:** It can be used to stabilize oil-in-water (o/w) or water-in-oil (w/o) emulsions, which are common delivery systems for topical and parenteral drugs.
- **Micelle Formation:** Although this single ethoxy unit molecule may have a very high critical micelle concentration (CMC), it serves as a foundational structure for more complex nonionic surfactants (e.g., Myreth-5, Myreth-10) that are effective at forming micelles. These micelles can encapsulate hydrophobic drugs, increasing their aqueous solubility and bioavailability.[\[2\]](#)
[\[5\]](#)

Cosmetics and Personal Care

In the cosmetic industry, the "Myreth" series of ingredients function as emulsifiers, wetting agents, and solubilizers in creams, lotions, and other personal care products.[\[11\]](#)[\[12\]](#)

Chemical Research

In a laboratory setting, **2-(Tetradecyloxy)ethanol** can be used as:

- A high-boiling point solvent for specific organic reactions.[\[13\]](#)
- A starting material for the synthesis of more complex surfactants and polymers.
- A model compound for studying interfacial phenomena and self-assembly.

Safety and Handling

While specific GHS classification data is not consistently reported, general precautions for handling laboratory chemicals should be observed.[\[7\]](#)[\[14\]](#)

- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- **Toxicity:** Detailed toxicological data for this specific molecule is limited. However, related glycol ethers can cause skin and eye irritation.[\[15\]](#) The high WGK (Water Hazard Class) rating of 3 in Germany suggests it is considered hazardous to water.[\[3\]](#)[\[4\]](#)
- **Storage:** Store in a cool, dry place away from oxidizing agents.

Researchers should always consult the most current Safety Data Sheet (SDS) from the supplier before use.[16]

Conclusion

2-(Tetradecyloxy)ethanol (CAS 2136-70-1) is a well-defined amphiphilic compound with established physicochemical properties. Its utility is primarily derived from its surfactant nature, making it a valuable, albeit simple, member of the alcohol ethoxylate family. For professionals in drug development and chemical research, it serves as a useful starting material, a potential formulation excipient for non-aqueous systems, and a foundational structure for understanding more complex nonionic surfactants used in advanced delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethanol, 2-(tetradecyloxy)- [webbook.nist.gov]
- 2. 2-(Tetradecyloxy)ethanol | lookchem [lookchem.com]
- 3. 2-(TETRADECYLOXY)ETHANOL | 2136-70-1 [chemicalbook.com]
- 4. 2136-70-1 CAS MSDS (2-(TETRADECYLOXY)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chembk.com [chembk.com]
- 7. 2-tetradecyl oxyethanol, 2136-70-1 [thegoodscentscompany.com]
- 8. Ethanol, 2-(tetradecyloxy)- [webbook.nist.gov]
- 9. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 10. Ethanol, 2-(tetradecyloxy)- [webbook.nist.gov]
- 11. nbinno.com [nbinno.com]
- 12. 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethanol | C18H38O4 | CID 76458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-(Tetradecyloxy)ethanol - Hazardous Agents | Haz-Map [haz-map.com]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2136-70-1 Name: 2-(tetradecyloxy)ethanol [xixisys.com]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. 2-(tetradecyloxy)ethan-1-ol | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [2-(Tetradecyloxy)ethanol CAS number 2136-70-1 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593962#2-tetradecyloxy-ethanol-cas-number-2136-70-1-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com